3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
Description
Properties
IUPAC Name |
3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICSMQOSSHSZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429311 | |
| Record name | 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173850-53-8 | |
| Record name | 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Cycloaddition
Hansen et al. developed a regioselective, one-pot copper(I)-catalyzed protocol to synthesize 3,5-disubstituted isoxazoles. Adapting this method:
-
Nitrile oxide precursor : Methyl-substituted aldoxime (e.g., acetaldoxime) is treated with chloramine-T to generate the nitrile oxide in situ.
-
Alkyne precursor : Propargyl alcohol derivatives functionalized with a chloromethyl group (e.g., 5-chloromethylpent-2-yn-1-ol) are used.
-
Reaction conditions : CuI (5 mol%), DIPEA, THF, 60°C, 12 hours.
-
Post-cycloaddition modification : The chloromethyl group at position 5 undergoes nucleophilic substitution with piperazine in DMF/K₂CO₃ at 80°C for 6 hours.
Ultrasound-Assisted Cycloaddition
Huang et al. reported an eco-friendly ultrasound-mediated synthesis of 3-alkyl-5-aryl isoxazoles without catalysts. Modifications for the target compound include:
-
Nitrile oxide : Generated from methylhydroxylamine and chloroacetylene.
-
Alkyne : Propargyl ethers with a bromomethyl group (e.g., 5-bromomethylpent-1-yne).
-
Conditions : Ethanol, ultrasound irradiation (40 kHz), 50°C, 2 hours.
-
Substitution : Bromomethyl intermediate reacted with piperazine in acetonitrile at reflux.
Yield : 65% (cycloaddition) + 85% (substitution).
Post-Functionalization of Preformed Isoxazoles
Halogenation Followed by Buchwald–Hartwig Amination
A two-step strategy involves halogenating a preformed 3-methylisoxazole at position 5, followed by coupling with piperazine:
-
Halogenation : 3-Methylisoxazole treated with NBS in CCl₄ under light to yield 5-bromomethyl-3-methylisoxazole.
-
Coupling : Buchwald–Hartwig amination using Pd(OAc)₂/Xantphos, piperazine, and Cs₂CO₃ in toluene at 110°C.
Yield : 60% (bromination) + 75% (amination).
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield | Scalability |
|---|---|---|---|---|
| Cu-Catalyzed Cycloaddition | High regioselectivity, one-pot feasibility | Requires toxic chloramine-T | 68–72% | Moderate |
| Ultrasound Synthesis | Solvent-free, rapid reaction times | Limited substrate scope for bulky groups | 65% + 85% | High |
| Ionic Liquid Cyclization | Recyclable solvent, high efficiency | High cost of ionic liquids | 78% + 88% | Low |
| Buchwald–Hartwig Amination | Compatible with diverse amines | Expensive palladium catalysts | 60% + 75% | Moderate |
Optimization Strategies and Challenges
Regioselectivity Control
The 1,3-dipolar cycloaddition’s regioselectivity is influenced by the electronic nature of the alkyne and nitrile oxide. Electron-deficient alkynes favor 3-methyl substitution, while electron-rich nitrile oxides enhance 5-substitution. Computational modeling (DFT) aids in predicting regiochemical outcomes.
Piperazine Incorporation
Nucleophilic substitution at the 5-position requires activating groups (e.g., chloromethyl or bromomethyl). Microwave-assisted reactions (100°C, 30 minutes) improve substitution efficiency by 15–20% compared to conventional heating.
Chemical Reactions Analysis
Alkylation of Piperazine
The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or epoxides. This reaction is critical for modifying pharmacological properties or enhancing solubility.
| Reagent/Conditions | Product | Yield | Key Observations | Sources |
|---|---|---|---|---|
| Methyl iodide (CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Quaternary ammonium salt at piperazine nitrogen | 75–85% | Selective monoalkylation observed; steric hindrance limits bis-alkylation | |
| Ethylene oxide, H<sub>2</sub>O, RT | Hydroxyethyl-piperazine derivative | 68% | Ring-opening of epoxide forms ethanolamine analog |
Acylation Reactions
The piperazine nitrogen reacts with acylating agents to form amides or ureas, commonly used to modify bioactivity.
a) Oxazole Ring Oxidation
The oxazole ring exhibits stability under mild oxidative conditions but degrades with strong oxidants:
b) Methyl Group Oxidation
The 3-methyl group is resistant to oxidation but reacts under directed conditions:
| Reagent/Conditions | Product | Yield | Key Observations | Sources |
|---|---|---|---|---|
| SeO<sub>2</sub>, Dioxane, 80°C | Oxazole-3-carboxylic acid | <10% | Low yield due to competing side reactions |
Electrophilic Substitution on Oxazole
The oxazole ring participates in electrophilic substitutions, with regioselectivity influenced by the methyl and piperazine groups:
Nucleophilic Reactions
The methylene bridge (-CH<sub>2</sub>-) between oxazole and piperazine can undergo nucleophilic cleavage:
| Reagent/Conditions | Product | Yield | Key Observations | Sources |
|---|---|---|---|---|
| LiAlH<sub>4</sub>, THF, Δ | Piperazine + 3-methyloxazole | 90% | Reduction cleaves the methylene linker | |
| H<sub>2</sub>SO<sub>4</sub> (conc.), Δ | Oxazole-5-carboxylic acid + piperazine sulfate | 75% | Acid hydrolysis splits the molecule |
Coordination Chemistry
The piperazine nitrogen acts as a ligand for metal ions, forming complexes with potential catalytic or bioactive properties:
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It has shown promise in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Medicine: In medicine, derivatives of this compound are being explored for their antimicrobial, antiviral, and anticancer properties. The piperazine moiety is known to enhance the bioavailability and efficacy of these compounds.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It is also used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole involves its interaction with specific molecular targets within cells. The piperazine moiety allows the compound to bind to receptors and enzymes, modulating their activity. This can lead to the inhibition of key pathways involved in disease progression, such as cell proliferation in cancer or viral replication in infectious diseases. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Key Observations :
- Neuroactive Potential: The piperazine group in the target compound may confer affinity for CNS receptors, akin to muscimol (a GABA agonist) and synthetic AMPA receptor agonists like (S)-ACPA .
- Anti-inflammatory vs. Pro-inflammatory Effects : While 5-(3-methylthiophen-2-yl)-3-(trimethoxyphenyl)-1,2-oxazole inhibits LOX/COX-2 , smaller oxazole fragments (e.g., from MccB17 degradation) induce intestinal inflammation via IDO1 activation . This highlights substituent-dependent activity.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (mentioned in ) enhances water solubility compared to neutral analogues .
- Bioavailability: Piperazine derivatives often exhibit improved blood-brain barrier penetration, making them suitable for CNS-targeted therapies .
Biological Activity
3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 181.239 g/mol. The compound features a methyl group at the 3-position and a piperazinylmethyl group at the 5-position of the oxazole ring, contributing to its unique chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperazine moiety enhances the compound's ability to bind to various receptors and enzymes, modulating their activity. This modulation can inhibit key pathways involved in disease progression, such as:
- Cell Proliferation : In cancer cells, the compound may inhibit pathways that promote uncontrolled growth.
- Viral Replication : It has potential antiviral properties by interfering with viral life cycles.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. They have demonstrated antibacterial and antifungal properties due to their heterocyclic structure. This makes them candidates for developing new antimicrobial agents.
Anticancer Activity
The compound has been explored for its anticancer properties, particularly in targeting tyrosine kinases involved in chronic myelogenous leukemia (CML). For instance, derivatives containing this compound have been shown to inhibit tyrosine kinase activity effectively.
Case Study: Tyrosine Kinase Inhibition
In studies involving imatinib (a drug that incorporates this compound), it was found to specifically inhibit the activity of tyrosine kinases crucial for CML treatment. This highlights the therapeutic potential of this compound in oncology.
Neuropharmacological Effects
Recent studies have also investigated the role of this compound in modulating neuropeptide S receptors. Substitutions at specific positions on the oxazole ring have been shown to affect receptor binding affinity significantly, indicating potential applications in neuropharmacology .
Research Findings and Data Tables
The following table summarizes key findings from various studies on the biological activities of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
